molecular formula C14H8N2O8S2 B11080746 4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid

4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid

Cat. No.: B11080746
M. Wt: 396.4 g/mol
InChI Key: AZVMFHXFQAGELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid: is an organic compound with the molecular formula C14H8N2O8S2Ellman’s reagent or 5,5’-dithiobis-(2-nitrobenzoic acid) . This compound is widely used in biochemistry for quantifying the number or concentration of thiol groups in a sample .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid involves several steps:

    Oxidation of 2-nitro-5-chlorobenzaldehyde: This step converts the aldehyde to the corresponding carboxylic acid.

    Introduction of the Thiol Group: Sodium sulfide is used to introduce the thiol group.

    Coupling of the Monomer: The monomer is coupled by oxidation with iodine.

Industrial Production Methods

In industrial settings, the compound is synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

Scientific Research Applications

4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in the compound is cleaved by thiols, leading to the formation of a yellow-colored product, 2-nitro-5-thiobenzoate. This reaction is rapid and stoichiometric, making it ideal for quantifying thiol groups in various samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid is unique due to its disulfide linkage, which allows it to react specifically with thiol groups. This property makes it particularly valuable in biochemical assays for quantifying thiol groups .

Properties

IUPAC Name

4-[(4-carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVMFHXFQAGELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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